tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Related Compounds : tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate is synthesized through various chemical reactions and used as an important intermediate for the synthesis of biologically active compounds, including benzimidazole and other heterocyclic compounds. These intermediates have been characterized using techniques like ESI-MS, 1HNMR, elementary analysis, LCMS, FT-IR, and X-ray diffraction, confirming their structures and providing insights into their molecular conformations and stability (Liu Ya-hu, 2010), (C. Sanjeevarayappa et al., 2015), (Zhi-Ping Yang et al., 2021).
Crystal Structure Analysis : The compound and its derivatives have been studied for their crystal and molecular structures. This includes analysis of bond lengths, angles, and crystallization in different space groups, providing a deep understanding of their structural properties and conformation (Ashwini Gumireddy et al., 2021), (C. Mamat et al., 2012).
Biological and Medicinal Applications
Biological Evaluation : Various derivatives of this compound have been synthesized and evaluated for their biological activities. These compounds have been screened for in vitro antibacterial and anthelmintic activity, showing varying levels of effectiveness against different organisms (B. Kulkarni et al., 2016).
Anticorrosive Properties : A derivative, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has been investigated for its anticorrosive properties on carbon steel in acidic environments. The compound showed significant protection against corrosion, with its efficiency increasing with concentration (B. Praveen et al., 2021).
Material Science and Chemical Synthesis Applications
- Synthesis of Pharmaceuticals : The compound and its derivatives are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. They are utilized in various chemical reactions and structural modifications to produce desired end-products, highlighting their versatility and importance in drug development (Tomomichi Chonan et al., 2011), (Min Wang et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to their ability to interact favorably with macromolecules . This is due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Biochemical Pathways
Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Properties
IUPAC Name |
tert-butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)12-6-4-5-11(16)13(12)19(21)22/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUONWOLEGDYZRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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